Anagyrine

Description

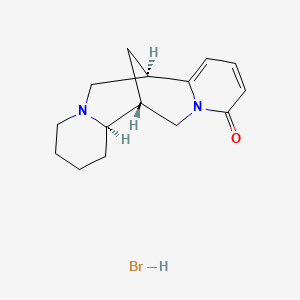

RN given refers to (7R-(7alpha,7abeta,14alpha))-isomer; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEQMASDZFXSJI-JHJVBQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-89-5 | |

| Record name | (-)-Anagyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anagyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANAGYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYU1U980Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of Anagyrine from Anagyris foetida

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine alkaloid, is a prominent secondary metabolite found in the leguminous shrub Anagyris foetida. First identified in 1885, this compound has garnered significant scientific interest due to its potent teratogenic effects, primarily causing skeletal deformities in livestock, a condition known as "crooked calf disease."[1] This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification from Anagyris foetida and presents a summary of the spectroscopic data that defined its chemical structure. Furthermore, this document explores the biological activity of this compound, focusing on its interaction with nicotinic acetylcholine receptors (nAChRs) and the proposed signaling pathway underlying its teratogenicity. All quantitative data are summarized in structured tables, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.

Discovery and Occurrence

This compound was first isolated in 1885 by Hardy and Gallois from the seeds of Anagyris foetida, a plant native to the Mediterranean region.[1] This toxic shrub has a history of use in traditional medicine. Subsequent research has confirmed that this compound is a major alkaloid in various parts of the plant, including the leaves, stems, and seeds.[2][3] The concentration of this compound and other alkaloids can vary depending on the plant part and geographical location.

Isolation of this compound from Anagyris foetida

The isolation of this compound from Anagyris foetida typically involves solvent extraction of the plant material, followed by purification steps to separate it from other alkaloids and plant constituents.

Experimental Protocol: Extraction and Purification

The following protocol is a composite method based on established procedures for alkaloid extraction from Anagyris foetida and related species.

2.1.1. Plant Material Preparation: Dried and powdered leaves or seeds of Anagyris foetida are used as the starting material.

2.1.2. Extraction:

-

The powdered plant material is mixed with a 10% weight-to-weight ratio of calcium hydroxide and moistened.

-

The mixture is then percolated with 90% ethanol until the plant material is exhausted.[4]

-

The ethanol is recovered under reduced pressure to yield a concentrated extract.

-

Alternatively, a chloroform extraction can be performed.[3]

2.1.3. Acid-Base Extraction for Alkaloid Enrichment:

-

The concentrated ethanol extract is dissolved in an acidic aqueous solution to protonate the alkaloids, rendering them water-soluble.

-

The acidic solution is washed with a non-polar solvent like ether to remove neutral and acidic impurities.

-

The aqueous layer is then basified with a strong base, such as 25% aqueous ammonia, to deprotonate the alkaloids, making them soluble in organic solvents.[5]

-

The alkaloids are then extracted from the basified aqueous solution using a solvent such as chloroform.[4][5]

2.1.4. Purification by Column Chromatography and Crystallization:

-

The chloroform extract containing the crude alkaloids is dried over anhydrous sodium sulfate and concentrated.

-

The crude alkaloid mixture is subjected to column chromatography on silica gel.

-

The column is eluted with a solvent system, such as a chloroform-methanol gradient, to separate the individual alkaloids.[5]

-

Fractions containing this compound are identified by thin-layer chromatography (TLC).

-

The this compound-containing fractions are combined, and the solvent is evaporated.

-

Final purification is achieved by crystallization. The residue is dissolved in a minimal amount of cold chloroform, and light petroleum is added to induce crystallization.[4]

Quantitative Data

While specific yield percentages of pure this compound from Anagyris foetida are not consistently reported in the literature, studies have quantified the concentration of this compound in various extracts.

| Plant Part | Extraction Method | This compound Concentration (mg/mL) | Reference |

| Leaves (untreated control) | Aqueous Extraction | 16.10 | [2] |

| Seeds (untreated control) | Aqueous Extraction | 8.70 | [2] |

Structural Elucidation of this compound

The chemical structure of this compound was determined through a combination of chemical degradation studies and modern spectroscopic techniques.

Chemical Properties and Degradation

Early structural studies revealed several key features of this compound:

-

Catalytic hydrogenation of this compound yields tetrahydrothis compound, which was found to be identical to l-lupanine.[4]

-

Dehydrogenation of this compound derivatives with selenium or distillation with zinc dust yields bases that give positive pyrrole reactions, indicating the presence of a pyrrole or related heterocyclic ring system within the molecular framework.[4]

Spectroscopic Data

Modern spectroscopic methods have been instrumental in confirming the structure of this compound.

3.2.1. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in determining its elemental composition and structural features.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR techniques such as HSQC and HMBC are used to establish the connectivity of atoms within the this compound molecule.

3.2.3. Infrared (IR) Spectroscopy: FTIR spectroscopy helps in identifying the functional groups present in the this compound molecule.

Biological Activity and Signaling Pathway

This compound is well-documented as a potent teratogen.[1] Its biological activity is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs).

Interaction with Nicotinic Acetylcholine Receptors

This compound acts as a partial agonist at nAChRs.[6][7] It can both activate and subsequently desensitize these receptors.[6][7] The desensitization of nAChRs is believed to be the key mechanism behind its teratogenic effects.

| Cell Line | Receptor Type | Agonist Activity (EC50) | Desensitization Activity (DC50) | Reference |

| SH-SY5Y | Autonomic nAChR | 4.2 µM | 6.9 µM | [6][7] |

| TE-671 | Fetal muscle-type nAChR | 231 µM | 139 µM | [6][7] |

Proposed Signaling Pathway for Teratogenicity

The teratogenic effects of this compound are manifested as skeletal deformities in developing fetuses. The proposed mechanism involves the following steps:

-

Ingestion and Systemic Distribution: this compound is ingested by the pregnant animal and is absorbed into the bloodstream, subsequently crossing the placental barrier.

-

Interaction with Fetal nAChRs: this compound interacts with fetal muscle-type nAChRs at the neuromuscular junction.

-

Receptor Desensitization: As a partial agonist, this compound leads to the desensitization of these receptors, making them less responsive to the endogenous neurotransmitter, acetylcholine.

-

Inhibition of Fetal Movement: The desensitization of nAChRs results in reduced fetal muscle contraction and movement.

-

Skeletal Deformities: Prolonged periods of fetal immobility during critical stages of development lead to congenital contractures and skeletal abnormalities, characteristic of "crooked calf disease."[8]

Visualizations

Experimental Workflow

Proposed Signaling Pathway of this compound-Induced Teratogenicity

Conclusion

This compound, a quinolizidine alkaloid from Anagyris foetida, remains a compound of significant toxicological and pharmacological interest. This guide has provided a detailed overview of its discovery, methods for its isolation, the basis of its structural elucidation, and its mechanism of biological action. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development. Further investigation into the downstream signaling pathways of this compound's interaction with nAChRs could provide deeper insights into its teratogenic mechanism and potentially inform the development of therapeutic interventions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. EFSA Compendium of Botanicals [combodb.ecomole.com]

- 4. 129. The alkaloids of Anagyris foetida and their relation to the lupin alkaloids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anagyrine Biosynthesis Pathway in Lupinus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine is a tetracyclic quinolizidine alkaloid predominantly found in various species of the genus Lupinus. Its significance lies in its teratogenic effects on livestock, causing a condition known as "crooked calf disease," and its potential pharmacological properties. Understanding the biosynthetic pathway of this compound is crucial for developing strategies to mitigate its negative impacts on agriculture and for exploring its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the known enzymatic steps, proposed mechanisms for the formation of its characteristic α-pyridone ring, and the regulatory factors involved. Furthermore, this guide presents detailed experimental protocols for the analysis of this compound and related alkaloids, as well as for the characterization of key biosynthetic enzymes.

Introduction to this compound and Quinolizidine Alkaloids

Quinolizidine alkaloids (QAs) are a diverse group of secondary metabolites synthesized by plants, particularly within the legume family (Fabaceae).[1] These alkaloids are derived from the amino acid L-lysine and are known for their ecological roles, primarily as defense compounds against herbivores and pathogens.[2] this compound is a notable QA due to its potent teratogenic activity.[3] Several Lupinus species, including Lupinus caudatus (tailcup lupine) and Lupinus sericeus (silky lupine), are known to produce significant amounts of this compound.[3] The presence of this compound in these plants poses a significant threat to livestock, particularly pregnant cattle, leading to congenital disabilities in their offspring.[3]

The General Quinolizidine Alkaloid Biosynthesis Pathway

The biosynthesis of this compound is a branch of the general quinolizidine alkaloid pathway. This core pathway begins with the decarboxylation of L-lysine to cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC).[4] Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[1] Through a series of condensation and cyclization reactions, which are not yet fully elucidated, Δ¹-piperideine units are thought to assemble into the tetracyclic core structure of QAs, such as sparteine and lupanine.

The this compound-Specific Biosynthetic Steps: Formation of the α-Pyridone Ring

The defining structural feature of this compound is its α-pyridone ring. The enzymatic steps that lead to the formation of this moiety from the general tetracyclic QA precursors are the least understood part of the pathway. Current hypotheses suggest a two-step process involving dehydrogenation followed by oxidation.

3.1. Proposed Dehydrogenation Step:

It is proposed that a dehydrogenase enzyme introduces a double bond into one of the piperidine rings of a tetracyclic precursor, such as lupanine or sparteine. This would create an enamine intermediate. While a specific lupanine or sparteine dehydrogenase responsible for this step in this compound biosynthesis has not yet been identified, the involvement of dehydrogenases in other alkaloid biosynthetic pathways is well-documented.[5][6][7][8]

3.2. Proposed Oxidation Step:

The subsequent step is likely the oxidation of the enamine intermediate to form the α-pyridone ring. This type of reaction is often catalyzed by cytochrome P450 monooxygenases (CYP450s).[9][10][11] Transcriptomic studies of Lupinus species have identified numerous CYP450 genes that are co-expressed with known QA biosynthetic genes, making them strong candidates for involvement in this final step of this compound formation.[4][12] For instance, a study on narrow-leafed lupin identified a CYP450, CYP71D189, and a short-chain dehydrogenase/reductase (SDR1) as being involved in the conversion of (-)-sparteine to other QAs.[13][14] This provides compelling evidence that similar enzyme classes are responsible for the structural modifications leading to this compound.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other secondary metabolites, is tightly regulated at the genetic level. Transcriptional regulation plays a key role in controlling the expression of biosynthetic genes.

4.1. Transcriptional Regulation:

Recent research has identified a transcription factor, RAP2-7, belonging to the APETALA2/ethylene-responsive factor (AP2/ERF) family, as a likely key regulator of QA biosynthesis in Lupinus angustifolius.[12][15][16] The expression of RAP2-7 is significantly higher in high-alkaloid ("bitter") lupin varieties compared to low-alkaloid ("sweet") ones.[12] Furthermore, the expression of RAP2-7 is positively correlated with the expression of known QA biosynthetic genes, including LDC and CAO.[12] While its direct role in regulating the this compound-specific branch of the pathway remains to be elucidated, it is plausible that RAP2-7 controls the overall flux into the QA pathway, thereby influencing the amount of precursor available for this compound synthesis.

Quantitative Data on this compound Content in Lupinus Species

The concentration of this compound can vary significantly between different Lupinus species and even within different accessions of the same species. Environmental factors and the developmental stage of the plant can also influence alkaloid content.

| Lupinus Species | This compound Concentration (g/kg dry matter) | Total Alkaloid Concentration (g/kg dry matter) | Reference |

| L. caudatus (Tailcup Lupine) | ≥ 1.44 | 6 - 12 | [3] |

| L. sericeus (Silky Lupine) | Variable, can be high | Variable | [3] |

| L. leucophyllus | Variable | Variable | [5] |

| L. sulphureus | Variable | Variable | [5] |

| Mt. Rose Lupine | 10.27 | 19.14 | [17] |

| Burke's Lupine | Variable, one accession high | High | [17] |

| Spurred Lupine | ~0.1 (in detectable collections) | 8 - 25 | [17] |

Table 1: this compound and Total Alkaloid Content in Various Lupinus Species.

Experimental Protocols

6.1. Extraction and Analysis of this compound and Other Quinolizidine Alkaloids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the extraction and quantification of this compound and other QAs from plant material.

Materials:

-

Dried and ground plant material (e.g., seeds, leaves)

-

1 M Hydrochloric acid (HCl)

-

3 M Ammonium hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol

-

Internal standard (e.g., epi-lupinine)

-

Solid-phase extraction (SPE) columns (e.g., Isolute® HM-N)

-

Rotary evaporator

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Extraction:

-

Weigh approximately 300 mg of dried, ground plant material into a flask.

-

Add 20 mL of 1 M HCl and incubate at room temperature with continuous agitation for 24 hours.

-

Centrifuge the mixture at 8,500 rpm for 10 minutes.

-

Recover the supernatant and adjust the pH to 12 with 3 M NH₄OH.[9]

-

-

Solid-Phase Extraction (SPE):

-

Load the alkalized supernatant onto a pre-conditioned Isolute® HM-N column.

-

Elute the alkaloids with 30 mL of CH₂Cl₂ (in three portions of 10 mL).[9]

-

Collect the eluate and concentrate to dryness using a rotary evaporator at 40°C.

-

-

Sample Preparation for GC-MS:

-

Resuspend the dried alkaloid extract in 1 mL of methanol.

-

Add a known concentration of an internal standard.

-

Filter the sample through a 0.22 µm syringe filter.

-

-

GC-MS Analysis:

-

Inject 1 µL of the sample into the GC-MS system.

-

Use a suitable capillary column (e.g., HP-5MS).

-

Set the injector and detector temperatures appropriately (e.g., 250°C and 280°C, respectively).

-

Program the oven temperature with a gradient to achieve separation of the alkaloids (e.g., start at 120°C, hold for 1 min, then ramp to 280°C at 10°C/min, hold for 5 min).

-

Acquire mass spectra in the range of 50-550 m/z.

-

Identify this compound and other QAs by comparing their retention times and mass spectra with those of authentic standards.

-

Quantify the alkaloids by comparing the peak area of each compound to that of the internal standard.

-

6.2. Lysine Decarboxylase (LDC) Enzyme Assay (Colorimetric Method)

This protocol provides a method for determining the activity of LDC, the first committed enzyme in the QA biosynthetic pathway.

Materials:

-

Plant tissue extract (e.g., from young leaves)

-

L-lysine solution (substrate)

-

Pyridoxal-5'-phosphate (PLP) solution (cofactor)

-

Tris-HCl buffer (pH 8.5)

-

2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution

-

Sodium bicarbonate buffer (pH 8.5)

-

Hydrochloric acid (HCl)

-

Toluene

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing Tris-HCl buffer, PLP, and the plant tissue extract.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the L-lysine solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding HCl.

-

-

Derivatization of Cadaverine:

-

To a portion of the reaction mixture, add sodium bicarbonate buffer and TNBS solution.

-

Incubate at 42°C for 6 minutes. The solution will turn yellow/orange as TNBS reacts with the primary amine of cadaverine.[18]

-

Cool the reaction on ice.

-

-

Extraction and Quantification:

-

Extract the TNP-cadaverine product into toluene.

-

Measure the absorbance of the toluene phase at a specific wavelength (e.g., 340 nm).

-

Calculate the amount of cadaverine produced by comparing the absorbance to a standard curve prepared with known concentrations of cadaverine.

-

Enzyme activity can be expressed as nmol of cadaverine produced per minute per mg of protein.

-

Experimental Workflows and Signaling Pathways

Future Directions and Research Perspectives

While significant progress has been made in understanding the general quinolizidine alkaloid pathway, the specific steps leading to this compound remain an active area of research. Future efforts should focus on:

-

Identification and characterization of the dehydrogenase and cytochrome P450 enzymes responsible for the formation of the α-pyridone ring. This can be achieved through a combination of transcriptomics, proteomics, and enzyme assays using putative precursors.

-

Elucidation of the regulatory network controlling the this compound-specific branch of the pathway. This includes identifying other transcription factors that may work in concert with RAP2-7 to fine-tune the expression of the necessary biosynthetic genes.

-

Metabolic engineering of Lupinus species to reduce or eliminate this compound production in agriculturally important cultivars. This could involve the use of gene editing technologies like CRISPR/Cas9 to knock out key biosynthetic genes.

-

Exploring the pharmacological potential of this compound and its derivatives. A thorough understanding of its biosynthesis will facilitate the production of these compounds for further investigation.

Conclusion

The biosynthesis of this compound in Lupinus species is a complex process that builds upon the general quinolizidine alkaloid pathway. The key to its formation lies in the enzymatic machinery that creates the α-pyridone ring, a process likely involving dehydrogenases and cytochrome P450 monooxygenases. The transcription factor RAP2-7 appears to be a master regulator of the overall pathway. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further investigate this fascinating and important biosynthetic pathway. Continued research in this area will not only contribute to safer agricultural practices but may also unlock the potential of this compound and related compounds in medicine.

References

- 1. Transcript profiling of a bitter variety of narrow-leafed lupin to discover alkaloid biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus [frontiersin.org]

- 3. repository.arizona.edu [repository.arizona.edu]

- 4. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 5. Expansion of the Catalytic Repertoire of Alcohol Dehydrogenases in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Yet another twist in lignin biosynthesis: Is there a specific alcohol dehydrogenase for H-lignin production? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Opine dehydrogenases, an underexplored enzyme family for the enzymatic synthesis of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Class II Cytochrome P450 Reductase Governs the Biosynthesis of Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Expression Profiles of Alkaloid-Related Genes across the Organs of Narrow-Leafed Lupin (Lupinus angustifolius L.) and in Response to Anthracnose Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic engineering of narrow‐leafed lupin for the production of enantiomerically pure (−)‐sparteine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic engineering of narrow-leafed lupin for the production of enantiomerically pure (-)-sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Expression Profiles of Alkaloid-Related Genes across the Organs of Narrow-Leafed Lupin (Lupinus angustifolius L.) and in Response to Anthracnose Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. journals.uair.arizona.edu [journals.uair.arizona.edu]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Teratogenic Effects of Anagyrine in Livestock

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anagyrine, a quinolizidine alkaloid present in numerous species of the Lupinus genus, is a potent teratogen in livestock, primarily affecting cattle. Ingestion of this compound-containing plants during specific periods of gestation can lead to a congenital condition known as "crooked calf syndrome" (CCS), characterized by severe skeletal deformities. This guide provides a comprehensive overview of the teratogenic effects of this compound, including its mechanism of action, susceptible species, clinical manifestations, and the quantitative relationship between exposure and teratogenesis. Detailed experimental protocols for studying this compound-induced teratogenicity and analytical methods for its quantification are also presented.

Introduction to this compound and Crooked Calf Syndrome

This compound is a naturally occurring alkaloid that acts as a potent teratogen, a substance that can cause birth defects.[1] It is found in various species of lupines (Lupinus spp.), which are common on rangelands in western North America.[1][2] Livestock, particularly pregnant cows, that graze on these plants are at risk of giving birth to offspring with debilitating and often lethal congenital deformities.[3]

The constellation of birth defects induced by this compound is collectively referred to as crooked calf syndrome.[3] The clinical signs of CCS are primarily skeletal and include:

-

Arthrogryposis: Flexure and contraction of the joints, especially in the forelimbs.[2]

-

Scoliosis: Lateral curvature of the spine.[2]

-

Kyphosis: Abnormal outward curvature of the spine (humpback).[2]

-

Torticollis: Twisting of the neck.[2]

-

Cleft palate: A fissure in the roof of the mouth.[2]

The severity of these malformations can range from mild limb deviations to severe, life-threatening deformities that may necessitate euthanasia of the newborn animal.[3] The incidence of crooked calf syndrome can vary significantly, from 1-5% in affected herds to over 30% in years with high lupine growth and this compound concentrations.[4]

Quantitative Data on this compound Teratogenesis

The teratogenic potential of this compound is influenced by the dose, the gestational stage at the time of exposure, and the concentration of the alkaloid in the ingested plant material.

This compound Concentration in Lupinus Species

The concentration of this compound varies considerably among different Lupinus species and even within the same species depending on the geographical location, environmental conditions, and stage of plant growth. This compound levels tend to be highest in the seeds and pods and increase as the plant matures.[5]

| Lupinus Species | Common Name | This compound Concentration (g/kg dry matter) | Reference |

| Lupinus leucophyllus | Velvet Lupine | 0.27% (in dosed plant material) | [2] |

| Lupinus sericeus | Silky Lupine | Can be the predominant alkaloid | [6] |

| Lupinus caudatus | Tailcup Lupine | This compound is not a major portion of total alkaloids | [6] |

| Velvet Lupine (pod stage) | - | 0.29% (2007) - 0.37% (2008) | [5] |

Teratogenic Dose and Susceptible Gestational Period

Experimental studies have established a critical threshold for this compound-induced teratogenesis in cattle.

| Parameter | Value | Reference |

| Teratogenic Dose of this compound | 1.44 g/kg of ingested substance | [6] |

| Susceptible Gestational Period in Cattle | Days 40 to 100 of gestation | [7] |

Pharmacokinetics of this compound in Cattle

The absorption, distribution, metabolism, and excretion of this compound in cattle influence its teratogenic potential. Studies have shown that body condition can affect the pharmacokinetics of this alkaloid.

| Pharmacokinetic Parameter | High Body Condition (HBC) Cows | Low Body Condition (LBC) Cows | Reference |

| Time to Peak Serum Concentration (Tmax) | 2 hours | 12 hours | [4][8] |

| Maximum Serum Concentration (Cmax) | 538 ± 159 ng/mL | 182 ± 23 ng/mL | [2][8] |

| Area Under the Curve (AUC) | 8,111 ± 2,238 ng·h/mL | 3,410 ± 509 ng·h/mL | [8] |

| Elimination Half-life (t1/2) | 7.8 ± 0.8 hours | 9.6 ± 2.0 hours | [2][8] |

| Absorption Half-life (t1/2a) | 1.7 ± 1.2 hours | 2.7 ± 0.7 hours | [2] |

| Distribution Half-life (t1/2d) | 3.4 ± 1.7 hours | 3.9 ± 1.4 hours | [2] |

Mechanism of this compound-Induced Teratogenesis

The primary mechanism of this compound's teratogenic action is the inhibition of fetal movement.[1] this compound acts as a partial agonist and a potent desensitizer of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of the developing fetus.[3][8]

Continuous exposure to this compound leads to a prolonged desensitization of these receptors, rendering them unresponsive to acetylcholine, the neurotransmitter responsible for muscle contraction. The resulting reduction in fetal movement during critical periods of skeletal development leads to the characteristic contractures and deformities of crooked calf syndrome.

Experimental Protocols

Investigating the teratogenic effects of this compound requires controlled animal studies and precise analytical methods for alkaloid quantification.

In Vivo Teratogenicity Study in Cattle

This protocol outlines a typical experimental design to assess the teratogenic potential of this compound-containing lupines in pregnant cows.

Methodology:

-

Animal Selection: Select healthy, pregnant cows confirmed to be within the susceptible gestational period (days 40-100).[4] House the animals in individual pens and provide a controlled diet.

-

Dosing: Prepare the dosing material by drying and grinding the aerial parts of this compound-containing Lupinus species. Administer a single oral dose (e.g., 2.0 g/kg of body weight) via oral gavage.[4]

-

Blood Collection: Collect blood samples via jugular venipuncture at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 60 hours) post-dosing.[4]

-

Serum Preparation: Allow the blood to clot, then centrifuge to separate the serum. Store the serum samples at -20°C until analysis.

-

Clinical Observation: Monitor the cows throughout the remainder of their gestation for any signs of toxicity.

-

Calf Assessment: At parturition, thoroughly examine each calf for the presence and severity of any congenital abnormalities characteristic of crooked calf syndrome.

-

Necropsy: Perform a detailed necropsy on any stillborn or euthanized deformed calves to document the full extent of the malformations.

Quantification of this compound in Plant Material and Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate quantification of this compound is crucial for dose-response studies and risk assessment. GC-MS is a widely used and reliable method for this purpose.

5.2.1 Sample Preparation

-

Plant Material:

-

Dry the plant material at 50°C and grind it to a fine powder.

-

Extract a known weight of the powdered plant material with a suitable solvent (e.g., methanol) using sonication or maceration.

-

Filter the extract and evaporate the solvent to obtain a crude alkaloid extract.

-

Further purify the extract using solid-phase extraction (SPE) if necessary.[4]

-

-

Serum:

-

To a known volume of serum, add an internal standard (e.g., caffeine).

-

Perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane) or use solid-phase extraction to isolate the alkaloids.[4]

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

-

5.2.2 GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5890 GC with a mass selective detector).[4]

-

Column: A capillary column suitable for alkaloid analysis (e.g., J&W DB-5, 30 m x 0.33 mm i.d.).[4]

-

Carrier Gas: Helium at a constant flow rate.[4]

-

Temperature Program: An appropriate temperature gradient to achieve good separation of the alkaloids. For example: initial temperature of 100°C for 1 min, ramp to 200°C at 50°C/min, then ramp to 320°C at 5°C/min.[4]

-

Injection Mode: Splitless injection.[4]

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Quantification: Generate a calibration curve using certified this compound standards and the internal standard. Calculate the concentration of this compound in the samples based on the peak area ratios.[4]

Conclusion and Future Directions

This compound poses a significant threat to the livestock industry, particularly in regions where teratogenic lupines are prevalent. A thorough understanding of its teratogenic mechanism, dose-response relationship, and the factors influencing its concentration in plants is essential for developing effective mitigation strategies. These strategies may include targeted grazing management to avoid lupine ingestion during the critical gestational window and the development of biomarkers to identify exposed animals.

Future research should focus on further elucidating the downstream signaling pathways affected by this compound-induced nAChR desensitization to better understand the molecular basis of the resulting skeletal deformities. Additionally, the development of rapid and field-portable diagnostic tests for this compound in plants and animal fluids would be invaluable for real-time risk assessment and management. Continued investigation into the genetic and environmental factors that control this compound production in Lupinus species could also lead to the development of low-anagyrine lupine cultivars for safer forage.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle PMID: 28494312 | MCE [medchemexpress.cn]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Publication : USDA ARS [ars.usda.gov]

Anagyrine-Induced Crooked Calf Disease: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anagyrine, a quinolizidine alkaloid present in several species of the Lupinus genus, is a potent teratogen responsible for "crooked calf disease," a congenital condition in cattle characterized by skeletal deformities and cleft palate. The underlying mechanism of this toxicity is not direct cellular damage but rather a functional disruption of fetal development. This compound acts as an antagonist at nicotinic acetylcholine receptors (nAChRs), leading to a reduction in fetal movement during critical periods of gestation. This fetal immobility prevents the normal development of the musculoskeletal system, resulting in the characteristic malformations of crooked calf disease. This whitepaper provides a comprehensive overview of the molecular mechanisms, key experimental findings, and detailed protocols relevant to the study of this compound-induced teratogenesis.

Introduction

Crooked calf disease (CCD) is a significant concern for the livestock industry in regions where cattle graze on lupine-infested rangelands. The disease manifests as a range of congenital abnormalities, including arthrogryposis (joint contractures), scoliosis (spinal curvature), torticollis (twisted neck), and cleft palate.[1] Decades of research have identified the quinolizidine alkaloid this compound as the primary causative agent. This document synthesizes the current understanding of the molecular and physiological pathways that lead from maternal ingestion of this compound to the development of CCD.

The Molecular Mechanism: Targeting Nicotinic Acetylcholine Receptors

The primary molecular target of this compound is the nicotinic acetylcholine receptor (nAChR). These ligand-gated ion channels are crucial for neuromuscular transmission and are vital for fetal movement.

This compound acts as a competitive antagonist at nAChRs, meaning it binds to the receptor but does not activate it, thereby blocking the binding of the endogenous agonist, acetylcholine. This antagonism has been demonstrated to lead to the desensitization of these receptors.[2] The functional consequence of this receptor blockade is a reduction in neuromuscular signaling, leading to a state of fetal sedation or paralysis.[3][4]

The interaction of this compound with nAChRs is a critical initiating event in the pathogenesis of crooked calf disease. The subsequent lack of fetal movement during key developmental windows is the direct cause of the observed birth defects.

Pathophysiology: The Role of Fetal Immobility

Normal fetal development, particularly of the musculoskeletal system, is critically dependent on movement in utero. These movements are essential for the proper formation of joints, the development of muscle mass, and the prevention of contractures.

The susceptible period for this compound-induced teratogenesis in cattle is between 40 and 100 days of gestation.[3][5] Ingestion of this compound-containing lupines during this window leads to a dose-dependent decrease in fetal movement. If the period of immobility is sustained, the developing fetus is essentially "fixed" in one position, leading to the characteristic deformities of crooked calf disease. Cleft palate is specifically associated with a lack of tongue movement during palatal shelf fusion, which occurs between days 40 and 50 of gestation.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound and crooked calf disease.

Table 1: Incidence of Crooked Calf Disease in Field Observations

| Location | Year(s) | Incidence Rate | Reference |

| Northeastern Oregon | 1990s | 51% (67 of 131 calves) in one herd | [1] |

| Channeled Scablands, WA | 1997 | High prevalence, several hundred calves deformed | [3] |

| Channeled Scablands, WA | Annually | 1-5% considered "normal" | [6] |

Table 2: this compound Concentration in Lupinus Species

| Lupinus Species | Plant Part | This compound Concentration (% of dry weight) | Reference |

| L. sulphureus | Seed | 1.84% | [1] |

| L. sulphureus | Seed Pods | 45% of total alkaloids (42 mg/g total) | [1] |

| L. leucophyllus | Flowers and Pods | Greatest concentration | [7] |

Table 3: Serum this compound Concentrations in Cattle

| Animal Model | Dosing Regimen | Peak Serum Concentration (µg/mL) | Time to Peak | Reference |

| High Body Condition Cows | 2.0 g/kg BW ground L. leucophyllus | ~1.5 | 2 hours | [8] |

| Low Body Condition Cows | 2.0 g/kg BW ground L. leucophyllus | ~0.5 | 12 hours | [8] |

Table 4: this compound Interaction with Nicotinic Acetylcholine Receptors

| Cell Line | Receptor Type | Parameter | Value (µM) | Reference |

| SH-SY5Y | Autonomic nAChR | EC50 | 4.2 | [2] |

| SH-SY5Y | Autonomic nAChR | DC50 | 6.9 | [2] |

| TE-671 | Fetal muscle-type nAChR | EC50 | 231 | [2] |

| TE-671 | Fetal muscle-type nAChR | DC50 | 139 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline key experimental protocols.

Animal Dosing and Sample Collection

Objective: To induce crooked calf disease experimentally and collect biological samples for analysis.

Protocol:

-

Animal Model: Pregnant beef cows, gestationally staged between 40 and 70 days.

-

Test Substance: Dried, ground Lupinus species known to contain this compound (e.g., L. leucophyllus).

-

Dosing: Administer a daily oral dose of the ground lupine material (e.g., 1.1 g/kg body weight) via gavage for a specified period (e.g., 10-30 days).

-

Control Group: Administer a daily oral dose of a non-teratogenic feed, such as alfalfa, of the same weight.

-

Blood Collection: Collect blood samples via jugular venipuncture at predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours post-dosing) to establish a pharmacokinetic profile.

-

Calf Examination: At birth, perform a thorough clinical examination of the calves, documenting any gross abnormalities of the limbs, spine, and palate.

Ultrasound Monitoring of Fetal Movement

Objective: To quantify the effect of this compound on fetal activity.

Protocol:

-

Equipment: Real-time B-mode ultrasound scanner with a 5.0-7.5 MHz linear rectal transducer.

-

Procedure: Perform transrectal ultrasonography on pregnant cows.

-

Data Collection: Once the fetus is visualized, record the number of distinct fetal movements (e.g., limb flexion/extension, whole-body movements) over a standardized time period (e.g., 5 minutes).

-

Frequency: Conduct ultrasound examinations at regular intervals throughout the dosing period to correlate fetal movement with serum this compound concentrations.

This compound Extraction and Analysis by GC-MS

Objective: To quantify this compound concentrations in plant material and biological samples.

Protocol:

-

Extraction from Plant Material:

-

Homogenize dried, ground plant material.

-

Perform a solid-liquid extraction using an appropriate solvent system (e.g., methanol/acetic acid).

-

Purify the extract using solid-phase extraction (SPE) to isolate the alkaloid fraction.

-

-

Extraction from Serum:

-

Perform a liquid-liquid extraction of the serum with an organic solvent (e.g., dichloromethane) at an alkaline pH.

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: DB-5ms or equivalent.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to separate the alkaloids.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of this compound.

-

-

Quantification: Use a standard curve prepared from a certified this compound reference standard.

-

Cell-Based Nicotinic Acetylcholine Receptor Assay

Objective: To determine the functional interaction of this compound with nAChRs.

Protocol:

-

Cell Lines: Use cell lines stably expressing the nAChR subtype of interest (e.g., SH-SY5Y for autonomic nAChRs, TE-671 for fetal muscle-type nAChRs).

-

Assay Principle: Utilize a membrane potential-sensitive fluorescent dye to measure changes in cell membrane potential upon receptor activation.

-

Procedure:

-

Plate the cells in a multi-well plate.

-

Load the cells with the membrane potential-sensitive dye.

-

Add varying concentrations of this compound to the wells and incubate.

-

Add a fixed concentration of a known nAChR agonist (e.g., acetylcholine or a synthetic agonist like epibatidine).

-

Measure the change in fluorescence using a plate reader.

-

-

Data Analysis:

-

To determine agonistic activity, measure the fluorescence change induced by this compound alone and calculate the EC50 value.

-

To determine antagonistic activity (desensitization), measure the inhibition of the agonist-induced fluorescence change by pre-incubation with this compound and calculate the DC50 value.

-

Conclusion and Future Directions

The mechanism of this compound-induced crooked calf disease is well-established, with the antagonism of nicotinic acetylcholine receptors and subsequent reduction in fetal movement being the pivotal events. This understanding has significant implications for livestock management, including strategies to avoid grazing on high-risk pastures during the susceptible period of gestation.

For drug development professionals, the specific interaction of this compound with nAChRs provides a valuable model for studying the teratogenic potential of other compounds that may target this receptor family. Future research should focus on:

-

Developing more rapid and field-portable methods for detecting this compound in lupines.

-

Identifying genetic markers for susceptibility to this compound-induced teratogenesis in cattle.

-

Exploring potential therapeutic interventions to mitigate the effects of this compound exposure during pregnancy.

By continuing to build upon the foundational knowledge outlined in this whitepaper, the scientific community can work towards minimizing the impact of crooked calf disease and enhancing the safety of novel therapeutic agents.

References

- 1. The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The total alkaloid and this compound contents of some bitter and sweet selections of lupin species used as food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lupine-induced crooked calf syndrome: mitigation through intermittent grazing management of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lupine-induced crooked calf syndrome: mitigation through intermittent grazing management of cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Publication : USDA ARS [ars.usda.gov]

- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Anagyrine's Interaction with Nicotinic and Muscarinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine alkaloid found in certain Lupinus species, is a known teratogen. Its toxic effects are primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), leading to inhibition of fetal movement. This technical guide provides an in-depth analysis of the current understanding of this compound's engagement with both nicotinic and muscarinic acetylcholine receptors. It consolidates quantitative data, details experimental methodologies for assessing these interactions, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction

This compound's interaction with the cholinergic system, particularly nicotinic acetylcholine receptors, is of significant interest due to its role in developmental toxicology. Understanding the molecular mechanisms underlying these interactions is crucial for risk assessment and the development of potential therapeutic interventions. This document serves as a comprehensive resource for researchers, summarizing the key findings on this compound's activity at nAChRs and its comparatively weaker interaction with muscarinic acetylcholine receptors (mAChRs).

Quantitative Data Summary

The interaction of this compound with nicotinic and muscarinic receptors has been quantified in various studies. The following tables summarize the key affinity and functional data.

Table 1: this compound Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

| Cell Line | Receptor Type | Assay Type | Parameter | Value (µM) | Reference |

| SH-SY5Y | Autonomic nAChR (predominantly α3β4) | Membrane Potential Assay | EC50 (Activation) | 4.2 | [1][2] |

| SH-SY5Y | Autonomic nAChR (predominantly α3β4) | Membrane Potential Assay | DC50 (Desensitization) | 6.9 | [1][2] |

| TE-671 | Fetal Muscle-type nAChR | Membrane Potential Assay | EC50 (Activation) | 231 | [1][2] |

| TE-671 | Fetal Muscle-type nAChR | Membrane Potential Assay | DC50 (Desensitization) | 139 | [1][2] |

Table 2: this compound Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

| Preparation | Receptor Type | Assay Type | Parameter | Value | Reference |

| Porcine Brain | Mixed Muscarinic | Radioligand Binding | Affinity | Micromolar (µM) range | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Cell Culture and Maintenance

-

SH-SY5Y Cells: This human neuroblastoma cell line endogenously expresses autonomic nAChRs, primarily the α3β4 subtype. Cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

TE-671 Cells: This human rhabdomyosarcoma cell line expresses the fetal muscle-type nAChR. Culture conditions are similar to those for SH-SY5Y cells, using DMEM with 10% FBS and antibiotics.

Membrane Potential Assay for nAChR Function

This functional assay is a high-throughput method to assess the activation and desensitization of ligand-gated ion channels like nAChRs.

-

Principle: The assay utilizes a fluorescent dye that is sensitive to changes in the cell's membrane potential. Activation of nAChRs by an agonist leads to an influx of cations (Na+ and Ca2+), causing membrane depolarization, which is detected as a change in fluorescence.

-

Materials:

-

SH-SY5Y or TE-671 cells

-

96-well black-walled, clear-bottom microplates

-

Membrane potential-sensitive fluorescent dye (e.g., from Molecular Devices)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

This compound and other test compounds

-

Positive control agonist (e.g., Acetylcholine, Epibatidine)

-

Fluorescence plate reader with fluidic handling capabilities

-

-

Procedure:

-

Cell Plating: Seed SH-SY5Y or TE-671 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Dye Loading: On the day of the assay, remove the culture medium and load the cells with the membrane potential-sensitive dye solution prepared in assay buffer. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Compound Addition and Fluorescence Reading:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

For Activation (EC50 determination): Add varying concentrations of this compound to the wells and record the change in fluorescence over time. The peak fluorescence intensity corresponds to the maximum activation at that concentration.

-

For Desensitization (DC50 determination): Pre-incubate the cells with varying concentrations of this compound for a defined period. Then, add a fixed, high concentration of a potent nAChR agonist (e.g., acetylcholine) and measure the subsequent fluorescence response. A reduced response in the presence of this compound indicates desensitization.

-

-

Data Analysis:

-

Normalize the fluorescence data to the baseline and/or a positive control.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (for activation) and DC50 (for desensitization) values.

-

-

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of a ligand (in this case, this compound) to its receptor.

-

Principle: This is a competitive binding assay where a radiolabeled ligand with known high affinity for the receptor competes with the unlabeled test compound (this compound) for binding to the receptor. The amount of radioligand displaced by the test compound is measured, and from this, the affinity (Ki) of the test compound can be calculated.

-

Materials:

-

Receptor source:

-

For nAChRs: Membranes from cells expressing the receptor subtype of interest (e.g., SH-SY5Y, TE-671) or from brain tissue.

-

For mAChRs: Membranes from porcine brain or cells expressing specific mAChR subtypes.

-

-

Radioligand (e.g., [3H]-Epibatidine for nAChRs, [3H]-N-methylscopolamine for mAChRs).

-

Unlabeled this compound.

-

Assay buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Membrane Preparation: Homogenize the cell or tissue source in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

-

Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a competition binding curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Signaling Pathways and Visualizations

Nicotinic Acetylcholine Receptor (nAChR) Signaling

This compound acts as a partial agonist at nAChRs. This means it binds to the receptor and elicits a submaximal response compared to a full agonist like acetylcholine. Following initial activation, prolonged exposure to this compound leads to receptor desensitization, a state where the receptor is unresponsive to further stimulation by an agonist.

Muscarinic Acetylcholine Receptor (mAChR) Signaling

This compound's interaction with mAChRs is significantly weaker than with nAChRs. Muscarinic receptors are G-protein coupled receptors (GPCRs) and are classified into five subtypes (M1-M5) that couple to different G-proteins and initiate distinct downstream signaling cascades. While direct functional consequences of this compound binding to mAChRs are not well-documented, a general overview of mAChR signaling is provided for context.

Experimental Workflow for this compound Receptor Interaction Studies

The following diagram outlines a typical workflow for investigating the interaction of a compound like this compound with target receptors in a cell-based screening context.

References

Anagyrine Content Variation in Plant Parts and Growth Stages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a tetracyclic quinolizidine alkaloid predominantly found in plants of the Lupinus genus, is a potent teratogen known to cause "crooked calf disease" in livestock.[1] The concentration and distribution of this compound within the plant are highly variable, depending on the plant part, developmental stage, and species. This technical guide provides an in-depth analysis of this compound content variation, details common experimental protocols for its quantification, and illustrates the biosynthetic pathway and analytical workflows. This information is critical for researchers in phytochemistry, toxicology, and drug development to understand the risks associated with this compound and to explore the metabolic pathways of quinolizidine alkaloids.

This compound Content Variation

The concentration of this compound and total quinolizidine alkaloids (QAs) fluctuates significantly throughout the life cycle of lupin plants and varies between different tissues. Understanding this variation is crucial for assessing the risk of toxicity to grazing animals and for researchers studying alkaloid biosynthesis and transport.

Variation by Plant Part

This compound is not uniformly distributed within the lupin plant. Generally, the highest concentrations are found in the reproductive tissues, particularly the seeds and flowers.

-

Seeds: Mature seeds typically contain the highest concentration of this compound and other alkaloids.[2] This is a common defense mechanism in plants, protecting the next generation from herbivory.

-

Flowers and Pods: Floral parts and developing pods also exhibit high levels of this compound.[1]

-

Leaves and Stems: The concentration of this compound in vegetative tissues like leaves and stems is generally lower than in reproductive parts and tends to decrease as the plant matures.[1][2] Early in the growth cycle, however, leaves and stems can have significant concentrations.[2]

-

Roots: The roots typically have the lowest concentration of this compound.[2]

Table 1: this compound and Total Alkaloid Concentration in Various Plant Parts of Lupinus Species

| Plant Part | This compound Concentration (% of Dry Matter) | Total Alkaloid Concentration (% of Dry Matter) | Lupinus Species Studied (Example) | Reference |

| Seeds (Mature) | Highest concentration | 3.17 (in bitter selections) | L. leucophyllus, L. luteus, L. angustifolius | [2][3] |

| Flowers | High | 0.114 ± 0.006 | L. leucophyllus, L. angustifolius | [1][4] |

| Pods | High (0.29 - 0.37) | 0.114 ± 0.007 | L. leucophyllus, L. angustifolius | [1][4] |

| Leaves (Early Growth) | High | - | L. leucophyllus | [2] |

| Leaves (Mature) | Lower than early growth | Lower than stems at flowering | L. leucophyllus, L. luteus | [1][2] |

| Stems (Mature) | Lower than leaves and reproductive parts | Higher than leaves at flowering | L. leucophyllus, L. luteus | [1][2] |

| Roots | Lowest concentration | - | L. leucophyllus | [2] |

Note: Concentrations can vary significantly based on the specific species, environmental conditions, and analytical methods used.

Variation by Growth Stage

The phenological stage of the lupin plant plays a critical role in the concentration of this compound.

-

Vegetative Stage: In the early vegetative stages, the concentration of this compound in the above-ground parts is relatively high.[2]

-

Flowering and Pod Development: this compound concentration tends to increase and peak during the flowering and pod development stages.[1] This period poses the highest risk to pregnant livestock, as the teratogenic effects of this compound are most pronounced when ingested between days 40 and 100 of gestation.[1]

-

Seed Maturation and Shatter: As the seeds mature, they accumulate the highest levels of this compound.[2] After the seeds shatter, the this compound concentration in the remaining plant material drops significantly.[1]

Table 2: this compound Concentration in Velvet Lupine (Lupinus leucophyllus) at Different Phenological Growth Stages

| Growth Stage | This compound Concentration (% of Dry Matter) - 2007 | This compound Concentration (% of Dry Matter) - 2008 |

| Vegetative | ~0.15 | ~0.20 |

| Flower | ~0.25 | ~0.30 |

| Pod | 0.29 | 0.37 |

| Late Pod / Seed Shatter | < 0.10 | < 0.10 |

Data adapted from a study on velvet lupine, illustrating the general trend of this compound concentration over different growth stages.[1]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is essential for research and safety assessment. The following sections detail common methodologies for the extraction and analysis of this compound from plant material.

Sample Preparation and Extraction

-

Plant Material Collection and Preparation: Collect samples of the desired plant parts at specific growth stages. The samples should be immediately dried to prevent enzymatic degradation of alkaloids. A common method is oven-drying at a controlled temperature (e.g., 60°C) until a constant weight is achieved. The dried plant material is then finely ground to a homogenous powder.

-

Alkaloid Extraction:

-

Solid-Liquid Extraction: A known weight of the dried, ground plant material (e.g., 100 mg) is placed in a screw-top test tube.[5]

-

An extraction solvent is added. A common solvent system is a mixture of methanol and a weak acid (e.g., 5% acetic acid) or a weak base (e.g., 5% ammonium hydroxide in methanol).

-

The mixture is thoroughly vortexed and may be subjected to ultrasonication to enhance extraction efficiency.

-

The mixture is then centrifuged to pellet the solid plant material.

-

The supernatant containing the extracted alkaloids is carefully transferred to a clean tube. This process may be repeated to ensure complete extraction.

-

Sample Clean-up using Solid-Phase Extraction (SPE)

For complex matrices like plant extracts, a clean-up step is often necessary to remove interfering compounds before instrumental analysis. Solid-phase extraction is a widely used technique for this purpose.

-

Cartridge Conditioning: An appropriate SPE cartridge (e.g., a polymeric reversed-phase or cation exchange cartridge) is conditioned by passing a sequence of solvents, typically methanol followed by water.[6]

-

Sample Loading: The crude plant extract is loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with a weak solvent to remove interfering substances while retaining the alkaloids.

-

Elution: The retained alkaloids, including this compound, are eluted from the cartridge using a stronger solvent, often a mixture of methanol and ammonium hydroxide.[6]

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The dried residue is then reconstituted in a small, precise volume of a suitable solvent (e.g., methanol or the initial mobile phase for HPLC) for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like quinolizidine alkaloids.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. An HP-5-ms capillary column (or equivalent) is commonly employed for separation.[7]

-

GC Conditions:

-

Injector Temperature: Typically set to a high temperature (e.g., 250-300°C) to ensure rapid volatilization of the sample.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the different alkaloids. An initial oven temperature is held for a short period, then ramped up to a final temperature.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is typically used.

-

Scan Mode: The mass spectrometer can be operated in full scan mode to identify all compounds in the sample or in selected ion monitoring (SIM) mode for targeted quantification of known alkaloids like this compound.

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic this compound standards.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity and is particularly well-suited for the analysis of complex mixtures.

-

Instrumentation: A high-performance liquid chromatograph is coupled to a tandem mass spectrometer (e.g., a triple quadrupole). A C18 reversed-phase column is commonly used for separation.

-

HPLC Conditions:

-

Mobile Phase: A gradient of two solvents is typically used, for example, water with a small amount of formic acid or ammonium acetate (Solvent A) and acetonitrile or methanol with the same additive (Solvent B).

-

Flow Rate: The flow rate is optimized for the column dimensions.

-

Column Temperature: The column is often maintained at a constant temperature to ensure reproducible retention times.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for alkaloids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. In MRM, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides very high selectivity and sensitivity.[6]

-

-

Quantification: Similar to GC-MS, quantification is achieved by comparing the peak area of the MRM transition for this compound in the sample to a calibration curve prepared with known concentrations of this compound standard.

Visualizations

This compound Biosynthetic Pathway

This compound is a quinolizidine alkaloid derived from the amino acid L-lysine. The biosynthesis involves a series of enzymatic reactions to form the characteristic tetracyclic structure.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the analysis of this compound in plant samples.

Conclusion

The this compound content in Lupinus species is highly dynamic, with significant variations based on the plant part and growth stage. The highest concentrations are typically found in the seeds and flowers, with a peak in overall plant toxicity occurring during the flowering and pod-filling stages. This detailed understanding is paramount for mitigating the risk of livestock poisoning and for advancing research into the biosynthesis and regulation of quinolizidine alkaloids. The standardized experimental protocols provided in this guide offer a robust framework for the accurate quantification of this compound, which is fundamental for toxicological studies, plant breeding programs aimed at developing low-alkaloid varieties, and potential pharmaceutical applications of related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Lupin alkaloids from teratogenic and nonteratogenic lupins. IV. Concentration of total alkaloids, individual major alkaloids, and the teratogen this compound as a function of plant part and stage of growth and their relationship to crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The total alkaloid and this compound contents of some bitter and sweet selections of lupin species used as food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Toxicological Profile of Anagyrine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific literature on the toxicological profile of anagyrine in animal models. A significant portion of the research has focused on the teratogenic effects of this compound in livestock, particularly cattle. There is a notable scarcity of publicly available data on classical toxicological endpoints such as LD50, No-Observed-Adverse-Effect Level (NOAEL), and Lowest-Observed-Adverse-Effect Level (LOAEL) for this compound in common laboratory animal models.

Executive Summary

This compound is a quinolizidine alkaloid found in various species of the Lupinus genus (lupines). Its toxicological profile is primarily characterized by its potent teratogenic effects, leading to a condition known as "crooked calf disease" in cattle. The principal mechanism of this compound-induced teratogenicity is the inhibition of fetal movement through the desensitization of nicotinic acetylcholine receptors (nAChRs). While the teratogenic effects in cattle are well-documented, comprehensive data on acute, sub-chronic, and chronic toxicity in other animal models are limited. This guide provides a detailed overview of the known toxicological effects, mechanism of action, and toxicokinetics of this compound based on available animal studies.

Teratogenicity and Developmental Toxicity

The most significant toxicological concern associated with this compound is its ability to induce congenital disabilities.

Crooked Calf Disease in Cattle

Ingestion of this compound-containing lupines by pregnant cows during a specific gestational window (approximately days 40 to 100) can lead to a range of birth defects in their calves, collectively known as crooked calf disease.[1] The clinical signs of this syndrome include:

-

Arthrogryposis: Flexure and fixation of limb joints.

-

Scoliosis and Kyphosis: Curvature of the spine.

-

Torticollis: Twisting of the neck.

-

Cleft Palate [2]

The severity of these malformations is dose-dependent.[3]

Susceptibility in Other Species

While cattle are the most studied species, other livestock may also be susceptible. However, there are reports that sheep, goats, and hamsters do not develop the same this compound-induced deformities as cattle.[4]

Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Desensitization

This compound's teratogenic effects are attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as a partial agonist and a potent desensitizer of these receptors.[4][5] This desensitization leads to a reduction in fetal movement, which is critical for normal musculoskeletal development.[6][2] The sustained lack of movement during key developmental periods results in the observed congenital contractures and skeletal deformities.[2]

Signaling Pathway

The proposed mechanism involves this compound binding to nAChRs, leading to a conformational change that initially activates the receptor but is quickly followed by a prolonged state of desensitization, rendering the receptor unresponsive to acetylcholine. This disrupts normal neuromuscular transmission and, consequently, fetal movement.

Quantitative Toxicological Data

As previously noted, there is a significant lack of publicly available in vivo quantitative toxicity data for this compound. The following tables summarize the available in vitro data for this compound and acute toxicity data for related lupin alkaloids.

Table 1: In Vitro Activity of this compound at Nicotinic Acetylcholine Receptors

| Cell Line | Receptor Type | Parameter | Value (µM) | Reference |

| SH-SY5Y | Autonomic nAChR | EC50 | 4.2 | [4][5] |

| TE-671 | Fetal muscle-type nAChR | EC50 | 231 | [4][5] |

| SH-SY5Y | Autonomic nAChR | DC50 | 6.9 | [4][5] |

| TE-671 | Fetal muscle-type nAChR | DC50 | 139 | [4][5] |

EC50: Half maximal effective concentration; DC50: Half maximal desensitizing concentration

Table 2: Acute Toxicity of Other Lupin Alkaloids in Rodents

| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Lupanine | Mouse | Oral | 175-700 | [7] |

| Lupanine | Mouse | Intraperitoneal | 100-300 | [7] |

| Sparteine | Mouse | Oral | 40-480 | [7] |

| Sparteine | Mouse | Intraperitoneal | 30-42 | [7] |

| Lupanine | Rat | Oral | 1664 | [8] |

This data is for related compounds and should not be directly extrapolated to this compound.

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been studied in cattle.

Absorption and Elimination in Cattle

Following oral administration, this compound is absorbed, with peak serum concentrations observed at different times depending on the animal's body condition.[9][10][11][12] In one study, cows in high body condition had a greater and earlier peak serum this compound concentration compared to cows in low body condition.[10][11][12]

Table 3: Toxicokinetic Parameters of this compound in Cattle

| Body Condition | Time to Peak Concentration (Tmax) |

| High | 2 hours |

| Low | 12 hours |

Data from a study where cows were administered 2.0 g/kg of body weight of dry ground Lupinus leucophyllus via oral gavage.[11][12]

Experimental Protocols

Toxicokinetics of this compound in Cattle

The following is a summary of the experimental protocol used to determine the toxicokinetics of this compound in cattle.

Objective: To determine if differences in the body condition of cattle alter the absorption and elimination of this compound.